![molecular formula C12H9FO B1301823 3-Fluoro-4-phenylphenol CAS No. 477860-13-2](/img/structure/B1301823.png)
3-Fluoro-4-phenylphenol
Overview
Description
3-Fluoro-4-phenylphenol, also known as 2-Fluoro [1,1’-biphenyl]-4-ol, is a compound with the molecular formula C12H9FO and a molecular weight of 188.20 . It is used as a reference standard in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-phenylphenol consists of a biphenyl group with a fluoro substituent on one phenyl ring and a hydroxyl substituent on the other .Physical And Chemical Properties Analysis
3-Fluoro-4-phenylphenol is a solid substance with a predicted boiling point of 302.3±22.0 °C and a predicted density of 1.196±0.06 g/cm3 . It is slightly soluble in chloroform and DMSO .Scientific Research Applications
Pharmaceutical Reference Standards
“3-Fluoro-4-phenylphenol” is used as a reference standard in the pharmaceutical industry . It is particularly used in the testing of Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), where it serves as an impurity standard .
Protein Kinase Research
This compound may be used in protein kinase research . Kinase inhibition is a fruitful branch of research and discovery, and “3-Fluoro-4-phenylphenol” could potentially be used in the development of novel kinase inhibitors .
Non-Linear Optical Activity
A study on a similar compound, “3-fluoro-4-methylbenzonitrile”, has shown that it exhibits non-linear optical activity . Given the structural similarities, “3-Fluoro-4-phenylphenol” might also exhibit similar properties and could be used in the field of non-linear optics .
Quantum Chemistry Calculations
The compound can be used in quantum chemistry calculations . For instance, the highest occupied molecular orbitals (HOMO) energy, lowest unoccupied molecular orbitals (LUMO) energy, polarizability, and first order hyperpolarizability of “3-fluoro-4-methylbenzonitrile” were predicted using density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set . “3-Fluoro-4-phenylphenol” could be used in similar studies.
Synthesis of Phenols
“3-Fluoro-4-phenylphenol” is a type of phenol, and phenols can be synthesized through several laboratory methods . Therefore, this compound could potentially be used in the synthesis of other phenolic compounds .
Material Science
Given its potential non-linear optical activity and its use in quantum chemistry calculations, “3-Fluoro-4-phenylphenol” could also find applications in material science, particularly in the design and synthesis of new materials with desired properties .
Safety and Hazards
Mechanism of Action
Target of Action
Phenolic compounds, in general, are known to interact with various enzymes and proteins in the body .
Mode of Action
Phenolic compounds are known to interact with their targets through various mechanisms, such as free radical scavenging, metal ion chelation, and enzyme inhibition .
Biochemical Pathways
Phenolic compounds are known to influence several biochemical pathways, including those involved in oxidative stress and inflammation .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Phenolic compounds are known to exert various biological effects, including antioxidant, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-4-phenylphenol. These factors can include pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
3-fluoro-4-phenylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYRUOZNLRMSTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363421 | |
Record name | 3-fluoro-4-phenylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
477860-13-2 | |
Record name | 3-fluoro-4-phenylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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